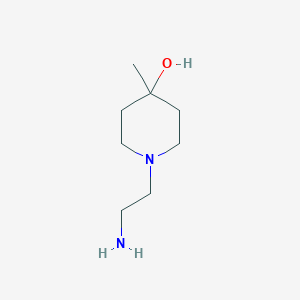
3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound featuring a bromine atom and an isopropyl group attached to an indazole core. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized indazole derivatives .
Scientific Research Applications
3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its therapeutic potential in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indazole core can interact with biological macromolecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the bromine atom and heterocyclic structure but differs in the core scaffold.
N-(Pyridin-2-yl)amides: Contains a pyridine ring and amide functionality, offering different biological activities.
Uniqueness
3-Bromo-2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific substitution pattern and the presence of both bromine and isopropyl groups, which can significantly influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
3-bromo-2-propan-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)13-10(11)8-5-3-4-6-9(8)12-13/h7H,3-6H2,1-2H3 |
InChI Key |
NWUXNBOJCJTLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B15261479.png)
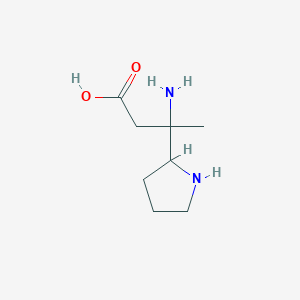
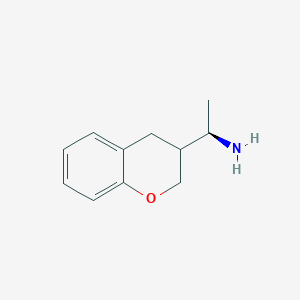

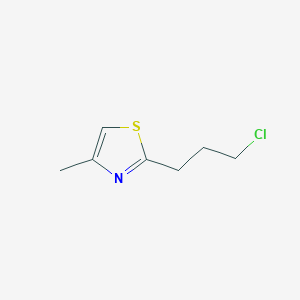
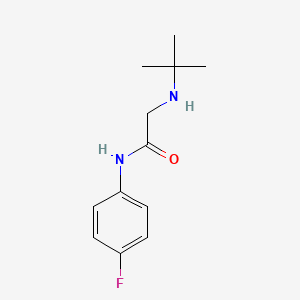
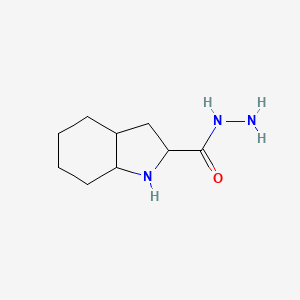
![4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15261518.png)

![5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15261521.png)


